Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol
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Overview
Description
Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and 2,4,6-trichlorophenoxy derivatives. The 2,4,6-trichlorophenoxy group is a chlorinated aromatic compound known for its use in herbicides . The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol typically involves the reaction of 2,4,6-trichlorophenoxyacetic acid with oxalic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced reactors and purification techniques to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring in the 2,4,6-trichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the aromatic ring .
Scientific Research Applications
Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular membranes and proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate: A related compound with similar chemical properties but different applications.
2,4,6-Trichlorophenoxyacetic acid: Shares the trichlorophenoxy group but lacks the oxalic acid component.
Uniqueness
Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol is unique due to its combination of oxalic acid and 2,4,6-trichlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl3NO2.C2H2O4/c12-8-6-9(13)11(10(14)7-8)17-5-1-2-15-3-4-16;3-1(4)2(5)6/h6-7,15-16H,1-5H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDICIIJECQVOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCNCCO)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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